4'-Aminoazobenzene-4-sulphonic acid

Description

Properties

IUPAC Name |

4-[(4-aminophenyl)diazenyl]benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVRMPPLECDING-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2491-71-6 (hydrochloride salt), 85187-24-2 (potassium salt) |

Source

|

| Record name | 4-(4-Aminophenylazo)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041731 |

Source

|

| Record name | C.I. Food Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104-23-4 |

Source

|

| Record name | 4-Aminoazobenzene-4′-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenylazo)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Food Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminoazobenzene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOAZOBENZENE-4'-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5U4TU950K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Aminoazobenzene-4-sulphonic acid synthesis from sulfanilic acid

An In-depth Technical Guide to the Synthesis of 4'-Aminoazobenzene-4-sulfonic Acid from Sulfanilic Acid

Introduction

4'-Aminoazobenzene-4-sulfonic acid is an important azo dye and a key intermediate in the synthesis of other colorants and pharmaceuticals.[1][2][3] Its synthesis is a classic example of a two-stage process that is fundamental in organic chemistry: the diazotization of a primary aromatic amine followed by an azo coupling reaction. This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, quantitative data, and visual representations of the synthesis pathway starting from sulfanilic acid and coupling with aniline.

Chemical Principles

The synthesis of 4'-Aminoazobenzene-4-sulfonic acid is achieved through two primary chemical transformations: the diazotization of sulfanilic acid and the subsequent azo coupling with aniline.

Diazotization of Sulfanilic Acid

The first stage involves the conversion of the primary aromatic amine group (-NH₂) of sulfanilic acid into a diazonium salt (-N₂⁺). Sulfanilic acid (4-aminobenzenesulfonic acid) exists as a zwitterion, or internal salt, which makes it sparingly soluble in acidic solutions.[4][5] To facilitate the reaction, it is first dissolved in a basic solution, such as aqueous sodium carbonate, to form the water-soluble sodium sulfanilate.[4]

This solution is then treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures, typically between 0-5°C.[4][6] The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amino group of the sulfanilate to form the relatively stable arenediazonium salt.[4][7]

Maintaining a low temperature is critical during this step, as diazonium salts are generally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[4][7]

Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that readily reacts with an activated aromatic compound—in this case, aniline—through an electrophilic aromatic substitution reaction.[8][9][10] Aniline is a suitable coupling partner because its amino group (-NH₂) is a strong activating group, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[11]

The substitution typically occurs at the para position relative to the activating group, where steric hindrance is minimal and electron density is high.[8][9] The azo coupling joins the two aromatic rings via an azo group (-N=N-), which forms the characteristic chromophore responsible for the compound's color.[4] The pH of the reaction medium is important; the coupling with aromatic amines is generally carried out in mildly acidic to neutral conditions.[9][12]

Experimental Protocols

The following is a representative experimental procedure for the synthesis of 4'-Aminoazobenzene-4-sulfonic acid.

Part A: Diazotization of Sulfanilic Acid

-

Preparation of Sodium Sulfanilate: In a 250 mL beaker, dissolve 4.3 g of sulfanilic acid and 1.5 g of anhydrous sodium carbonate in 50 mL of water. Warm the mixture gently to obtain a clear solution.

-

Cooling: Cool the solution to room temperature and then place it in an ice-water bath to chill to below 5°C.

-

Formation of Nitrous Acid: In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of water.

-

Diazotization: Slowly add the sodium nitrite solution to the cold sodium sulfanilate solution with continuous stirring, ensuring the temperature remains between 0-5°C. In a separate flask, prepare a mixture of 5 mL of concentrated hydrochloric acid and 10 g of crushed ice. Add this acidic ice mixture to the sulfanilate-nitrite solution. The diazonium salt of sulfanilic acid will precipitate as a fine white solid.[13] Keep this suspension in the ice bath for the next step.

Part B: Azo Coupling with Aniline

-

Preparation of Aniline Solution: In a 100 mL beaker, dissolve 2.3 mL of aniline in a solution of 2.5 mL of concentrated hydrochloric acid and 20 mL of water.

-

Coupling: Slowly and with vigorous stirring, add the cold diazonium salt suspension from Part A to the aniline hydrochloride solution. Maintain the temperature below 10°C.

-

Neutralization and Precipitation: After the addition is complete, allow the mixture to stand in the ice bath for 15-20 minutes. Slowly add a 10% sodium hydroxide solution until the mixture is slightly alkaline, which will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the product with a small amount of cold water, followed by a saturated sodium chloride solution to remove impurities.

-

Drying: Dry the filter cake at approximately 80°C to obtain the final product, 4'-Aminoazobenzene-4-sulfonic acid.[14]

Quantitative Data

The efficiency and purity of the synthesis can vary based on specific reaction conditions. The table below summarizes data from various experimental procedures found in the literature.

| Parameter | Value/Range | Notes | Reference |

| Diazotization Temperature | 0 - 5 °C | Critical for preventing the decomposition of the unstable diazonium salt. | [4][6] |

| Coupling Temperature | 5 - 10 °C | Kept low to ensure a controlled reaction. | [6] |

| Hydrolysis Temperature | 95 - 105 °C | In some patented methods, a final hydrolysis step is performed at high temperature. | [15] |

| Reported Purity | 88.0% - 98.7% | Purity is highly dependent on the purification method and the use of additives like amidosulfuric acid or urea. | [14] |

| Reported Yield | ~90% of theoretical | High yields are achievable under optimized conditions. | [15] |

Visualizations

Reaction Pathway

The overall synthesis proceeds from sulfanilic acid to the diazonium salt intermediate, which then couples with aniline to form the final product.

Caption: Overall reaction pathway for the synthesis.

Experimental Workflow

The experimental process can be visualized as a sequence of distinct operational steps, from reagent preparation to final product isolation.

Caption: Step-by-step experimental workflow diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4'-Aminoazobenzene-4-sulphonic acid | 104-23-4 [chemicalbook.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Solved Write detailed, hand written reaction mechanism of | Chegg.com [chegg.com]

- 8. Azo coupling - Wikipedia [en.wikipedia.org]

- 9. Azo Coupling [organic-chemistry.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. lkouniv.ac.in [lkouniv.ac.in]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. US5424403A - Preparation of aminoazo dyes - Google Patents [patents.google.com]

- 15. US2139325A - Manufacture of 4-amino-azo-benzene-4'-sulphonic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4'-Aminoazobenzene-4-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4'-Aminoazobenzene-4-sulphonic acid. The information is curated for researchers, scientists, and professionals in drug development who require a concise and accurate summary of this compound's characteristics. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key property determinations are provided.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N₃O₃S | [1][2] |

| Molecular Weight | 277.30 g/mol | [1][2][3] |

| Appearance | Orange to reddish-brown powder | |

| Melting Point | >300 °C (decomposes) | |

| Water Solubility | 513-1320 mg/L at 37°C | [4] |

| Solubility in Organic Solvents | 345.945 mg/L at 20°C | [5] |

| pKa (Predicted) | -1.10 ± 0.50 | [4][5] |

| CAS Number | 104-23-4 | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols provide a foundation for the accurate and reproducible characterization of this compound.

Determination of Melting Point

The melting point of this compound, which is noted to decompose above 300 °C, can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C per minute initially.

-

As the temperature approaches the expected decomposition point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the substance is observed to decompose. This may be indicated by a change in color, charring, or gas evolution.

Determination of Solubility[1][6][7][8]

This protocol describes a general method for determining the solubility of this compound in water and other solvents.

Materials:

-

This compound

-

Distilled water

-

Selected organic solvents (e.g., ethanol, acetone)

-

5% (w/v) Sodium hydroxide solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 25 mg of this compound into a test tube.[6]

-

Add 0.75 mL of the desired solvent (e.g., distilled water) in small portions, shaking vigorously after each addition.[6]

-

Observe if the compound dissolves completely. If it dissolves in water, its reaction to litmus paper can be checked to determine its acidic or basic nature.[6]

-

If the compound is insoluble in water, its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl should be tested sequentially to assess its acidic or basic characteristics.[7][6]

-

The process can be repeated with various organic solvents to determine its solubility profile.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of a compound. A predicted pKa for the sulfonic acid group is -1.10, indicating a strong acid. The following is a general protocol for pKa determination.

Equipment and Reagents:

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

This compound solution of known concentration (e.g., 0.01 M)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of this compound of a known concentration in a beaker.

-

Add KCl solution to maintain a constant ionic strength.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

For the sulfonic acid group (a strong acid), titration would typically be performed with a standardized strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For a strong acid like a sulfonic acid, the initial pH will be low, and the equivalence point will be sharp.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | 104-23-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

4'-Aminoazobenzene-4-sulphonic acid CAS number and molecular structure

An In-depth Technical Guide to 4'-Aminoazobenzene-4-sulphonic acid

Introduction

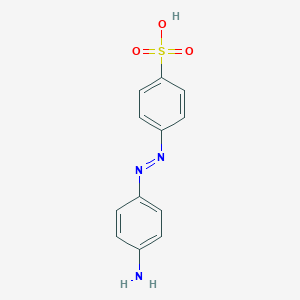

This compound (CAS No: 104-23-4) is an organic compound that belongs to the family of azo dyes.[1] It is characterized by the presence of an azobenzene backbone, substituted with both an amino (-NH₂) and a sulphonic acid (-SO₃H) functional group. This dual functionality imparts unique chemical properties to the molecule, making it a crucial intermediate in the synthesis of a wide range of azo dyes used in industries such as textiles, inks, and paints.[1][2] While its primary application lies in color chemistry, it is also noted for its use in other chemical and research applications.[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and known applications, targeted towards researchers, scientists, and professionals in drug development and chemical sciences.

Chemical Structure

The molecular structure consists of two benzene rings connected by a diazo bridge (-N=N-). An amino group is attached to one phenyl ring at the 4' position, and a sulphonic acid group is attached to the other phenyl ring at the 4 position.

Molecular Formula: C₁₂H₁₁N₃O₃S[3][4]

Molecular Weight: 277.30 g/mol [3][4]

Synonyms: 4-((4-aminophenyl)azo)-benzenesulfonic acid, p-Aminoazobenzene-4′-Sulfonic Acid, 4-(4-Amino-phenylazo)-benzenesulfonic acid.[5]

Physicochemical and Computed Properties

The properties of this compound are summarized in the tables below. These data are essential for understanding its behavior in various chemical and biological systems.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Light orange-red to dark red crystalline powder | [3][5] |

| Melting Point | >300 °C (decomposes) | [3] |

| Water Solubility | 513 - 1320 mg/L at 37 °C | [6][7] |

| Density | ~1.38 g/cm³ (estimate) | [6][7] |

Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 114 Ų | |

| Heavy Atom Count | 19 |

Synthesis of this compound

The industrial preparation of this compound is typically achieved through the diazotization of sulphanilic acid, followed by an azo coupling reaction with aniline under controlled acidic conditions.[3] An alternative patented method involves the hydrolysis of an intermediate compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from a patented manufacturing process which involves the acid hydrolysis of the sodium salt of the omega-sulphonic acid of 4-methyl-amino-azo-benzene-4'-sulphonic acid.

Materials:

-

The sodium salt of the omega-sulphonic acid of 4-methyl-amino-azo-benzene-4'-sulphonic acid

-

Concentrated hydrochloric acid (HCl) or sulphuric acid (H₂SO₄)

-

Water

Procedure:

-

Prepare a solution of a non-oxidizing mineral acid (e.g., hydrochloric acid). The concentration should be approximately 3 to 20 moles of acid per mole of the starting material to be hydrolyzed.

-

Heat the acid solution to a temperature between 95 °C and 105 °C.

-

Slowly add the sodium salt of the omega-sulphonic acid of 4-methyl-amino-azo-benzene-4'-sulphonic acid to the heated acid solution while maintaining vigorous stirring.

-

Maintain the temperature of the reaction mixture within the 95 °C to 105 °C range. The progress of the hydrolysis reaction is monitored until the formation of this compound is complete.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the resulting precipitate using suction filtration.

-

Wash the filter cake thoroughly with water to remove any remaining acid and soluble impurities.

-

Dry the purified product at 80 °C to obtain this compound as a powder.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via acid hydrolysis.

Applications

Dye Intermediate

The primary and most significant application of this compound is as a diazo component in the synthesis of other azo dyes.[1][2] Its reactive amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors with good fastness properties, making them suitable for textiles, leather, paper, and printing inks.[1][3]

Biological and Analytical Applications

As a dye, this compound and its derivatives are used in various biological experiments.[5][8] These applications are generally broad, including observing cellular structures, tracking biomolecules, and studying tissue pathology.[8] However, specific protocols or its use as a probe for particular biological targets are not well-documented in publicly available literature. It has also been noted for potential use as a reagent for metal ion detection due to its ability to form colored complexes.[3]

Environmental Applications

There is interest in using this compound in the field of environmental remediation, specifically in photocatalytic wastewater treatment processes.[9] As a stable azo dye, it can serve as a model compound for studying the efficacy of advanced oxidation processes in degrading persistent organic pollutants in water.

Logical Relationship of Applications

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US2139325A - Manufacture of 4-amino-azo-benzene-4'-sulphonic acid - Google Patents [patents.google.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. This compound [chembk.com]

- 7. WO2015052225A1 - Ph indicator device and formulation - Google Patents [patents.google.com]

- 8. 4-Aminoazobenzene-3,4'-disulfonic acid | C12H11N3O6S2 | CID 60996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 104-23-4 [chemicalbook.com]

Technical Guide: Solubility of 4'-Aminoazobenzene-4-sulphonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminoazobenzene-4-sulphonic acid is an azo dye containing both a primary amine and a sulfonic acid group. These functional groups play a significant role in determining its physical and chemical properties, most notably its solubility profile. The sulfonic acid moiety, being highly polar and capable of forming strong hydrogen bonds, generally imparts aqueous solubility. Conversely, the azobenzene core possesses a degree of nonpolar character. This amphiphilic nature results in a varied solubility profile across different organic solvents.

This technical guide provides an overview of the available solubility data for this compound and a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative data across a wide range of organic solvents in published literature, a standardized experimental approach is essential for researchers to ascertain solubility in their specific solvent systems.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a broad spectrum of individual organic solvents is not extensively documented in readily available scientific literature. However, general solubility information has been reported and is summarized in the table below.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/L) |

| Aqueous | Water | 37 | 513 - 1320 |

| Organic Solvents | General | 20 | 345.945 |

Note: The value for "Organic Solvents" is a general figure and does not specify the individual solvent.

Predicted Solubility Behavior

Based on the molecular structure of this compound, a qualitative prediction of its solubility in different classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the sulfonic acid and amino groups, suggesting a higher likelihood of solubility compared to nonpolar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can interact with the polar functional groups of the molecule, and good solubility is often observed for similar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the sulfonic acid group, the solubility in nonpolar solvents is expected to be very low.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

4.1 Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the subsequent analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizations

Logical Relationship of Solubility Factors

Spectral Characteristics of 4'-Aminoazobenzene-4-sulphonic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 4'-Aminoazobenzene-4-sulphonic acid, an important azo dye intermediate. The document summarizes available spectral data, outlines experimental protocols for its analysis, and provides visualizations of its chemical structure and a general experimental workflow. Due to the limited availability of specific published spectral data for this exact compound, this guide also incorporates data from closely related compounds and general principles of spectroscopy for azo dyes to provide a comprehensive resource.

Introduction

This compound (CAS No. 104-23-4) is an organic compound with the molecular formula C₁₂H₁₁N₃O₃S.[1][2] It serves as a key intermediate in the synthesis of a variety of azo dyes.[1] Understanding its spectral properties is crucial for quality control, structural elucidation, and for predicting the photophysical properties of the dyes derived from it. This guide covers its characteristics as determined by Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Chemical Structure

The chemical structure of this compound is foundational to understanding its spectral properties. The molecule contains a trans-azobenzene core, which is the primary chromophore, substituted with an amino group (-NH₂) and a sulphonic acid group (-SO₃H) at the 4' and 4 positions, respectively.

Caption: Chemical Structure of this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on data from related compounds and general spectroscopic principles.

UV-Visible Spectroscopy

The UV-Vis spectrum of azo dyes is characterized by strong absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions of the azobenzene chromophore. The position and intensity of these bands are sensitive to substitution and the solvent environment.

| Spectral Parameter | Expected Value | Reference/Note |

| λmax (π→π) | ~350-400 nm | Based on data for similar aminoazobenzene derivatives. |

| λmax (n→π) | ~420-450 nm | This band is often a shoulder on the more intense π→π* band. |

| Molar Absorptivity (ε) | High for π→π* transition | Specific values are not readily available in the literature. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key expected vibrational frequencies for this compound are listed below.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference/Note |

| 3450-3300 | N-H stretching of the primary amine (-NH₂) | Medium, two bands | Characteristic for primary aromatic amines.[3][4] |

| 1630-1580 | N-H bending of the primary amine (-NH₂) | Medium | May overlap with aromatic C=C stretching.[5] |

| ~1600, ~1480 | C=C stretching of the aromatic rings | Medium to Strong | Typical for substituted benzene rings. |

| ~1450 | N=N stretching of the azo group | Weak to Medium | Often weak in symmetric azo compounds, but observable.[6][7] |

| 1350-1342, 1165-1150 | Asymmetric and Symmetric S=O stretching of the sulphonic acid group (-SO₃H) | Strong | Characteristic strong absorptions for sulfonates.[8] |

| 1082, 1002 | O=S=O stretching of the sulphonic acid group | Strong | Further confirmation of the sulfonic acid group.[9] |

| 1342-1266 | C-N stretching of the aromatic amine | Strong | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation. While a complete, assigned spectrum for this compound is not available, the expected chemical shifts can be predicted based on the analysis of its precursors, such as 4-aminobenzenesulfonic acid, and general principles of NMR for aromatic compounds.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference/Note |

| 6.8 - 7.0 | Doublet | Protons ortho to -NH₂ | Based on data for 4-aminobenzenesulfonic acid.[10] |

| 7.6 - 7.8 | Doublet | Protons meta to -NH₂ | Based on data for 4-aminobenzenesulfonic acid.[10] |

| 7.7 - 7.9 | Doublet | Protons ortho to -SO₃H | Expected to be downfield due to the electron-withdrawing effect. |

| 7.9 - 8.1 | Doublet | Protons meta to -SO₃H | Expected to be the most downfield aromatic protons. |

| ~5.0 | Broad Singlet | -NH₂ protons | Chemical shift can vary depending on solvent and concentration. |

| 10-12 | Broad Singlet | -SO₃H proton | Often not observed due to exchange with deuterated solvents. |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment | Reference/Note |

| ~114 | Carbons ortho to -NH₂ | Based on data for related aromatic amines. |

| ~130 | Carbons meta to -NH₂ | |

| ~122 | Carbons ortho to -SO₃H | |

| ~131 | Carbons meta to -SO₃H | |

| ~145 | Carbon attached to -SO₃H | |

| ~150 | Carbon attached to -NH₂ |

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not widely published. However, the following are generalized procedures that can be adapted for its characterization.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water). The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in a quartz cuvette.

-

Record the absorption spectrum of the sample solution from approximately 200 to 700 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the presence of both amino and sulphonic acid groups.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.

-

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectral characterization of this compound.

Caption: General workflow for spectral analysis.

Conclusion

This technical guide has summarized the key spectral characteristics of this compound. While specific, comprehensive published data for this molecule is limited, by combining information from related compounds and fundamental spectroscopic principles, a detailed profile can be established. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers and professionals working with this and similar azo dye intermediates. Further experimental work is encouraged to fully characterize this compound and contribute to the public body of scientific knowledge.

References

- 1. 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid | C12H11N3O3S | CID 17224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR spectrum [chemicalbook.com]

discovery and history of 4'-Aminoazobenzene-4-sulphonic acid

An In-Depth Technical Guide on the Discovery and History of 4'-Aminoazobenzene-4-sulphonic acid

Introduction

This compound, a significant compound in the realm of synthetic chemistry, serves as a cornerstone in the production of azo dyes.[1] Its discovery and development are intrinsically linked to the pioneering work on diazotization reactions in the 19th century, which revolutionized the dye industry. This guide provides a comprehensive overview of the historical context, key scientific breakthroughs, and the experimental protocols that defined this crucial chemical intermediate. For researchers and professionals in drug development and chemical synthesis, understanding the origins and chemistry of this compound offers valuable insights into the broader field of aromatic chemistry and colorant technology.

Historical Context and Discovery

The journey to synthesizing this compound begins with the groundbreaking work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt.[2][3][4][5][6] This discovery was monumental, as these highly reactive diazonium salts could then be coupled with other aromatic compounds to form azo compounds, characterized by the -N=N- functional group. This reaction became the bedrock of the synthetic dye industry.[5]

The synthesis of this compound itself is a direct application of Griess's discovery, involving two key precursors: sulphanilic acid and aniline. Sulphanilic acid (4-aminobenzenesulfonic acid) is an off-white solid produced by the sulfonation of aniline with concentrated sulfuric acid.[7][8] This process involves heating aniline with sulfuric acid, which leads to the formation of phenylsulfamic acid as an intermediate that subsequently rearranges to the final product.[8]

The creation of this compound is achieved through the diazotization of sulphanilic acid, followed by a coupling reaction with an aniline derivative. This process yields a stable azo dye intermediate that has been instrumental in the development of a wide spectrum of colorants for textiles, inks, and paints.[1]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key physicochemical properties for reference.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁N₃O₃S | [9][10][11] |

| Molecular Weight | 277.30 g/mol | [9][10][11] |

| CAS Number | 104-23-4 | [10][11] |

| Appearance | White powder with a faint purple tinge to grayish-white flat crystals (for the precursor, sulphanilic acid). The final product's color can range from pale yellow to orange to dark green. | [12][13] |

| Solubility (Sulphanilic Acid) | Slowly soluble in water (approx. 1% at 20°C); Insoluble in ethanol and ether. | [12] |

| IUPAC Name | 4-[(4-aminophenyl)diazenyl]benzenesulfonic acid | [10] |

Key Experimental Protocols

The synthesis of this compound relies on well-established organic chemistry principles. Below are detailed methodologies for its preparation, reflecting both historical and more refined industrial processes.

Synthesis of the Precursor: Sulphanilic Acid from Aniline

The primary method for producing sulphanilic acid is through the sulfonation of aniline.[7][8][14]

Protocol:

-

Reactant Preparation: 10 grams of freshly distilled aniline is placed in a 250 mL round-bottom flask.[15]

-

Sulfonation: 20 mL of concentrated sulfuric acid is carefully added to the aniline.[15]

-

Heating: The mixture is heated in an oil bath at a temperature of 180-190°C for approximately one hour.[15] This reaction proceeds through a phenylsulfamic acid intermediate.[7]

-

Precipitation: After heating, the reaction mixture is allowed to cool to room temperature. It is then poured into 100 mL of cold water with stirring, which causes the crude sulphanilic acid to precipitate as a gray crystalline mass.[15]

-

Purification: The crude product is collected via suction filtration and washed with ice-cold water to remove impurities.[15] Further purification can be achieved by recrystallization.

Synthesis of this compound via Diazotization and Coupling

This protocol outlines the core process for producing the target compound.

Protocol:

-

Diazotization of Sulphanilic Acid:

-

A solution of sulphanilic acid (2.8 mmol) and sodium carbonate (0.13 g) in 5 mL of water is prepared by heating until clear.

-

A separate solution of sodium nitrite (0.2 g) in 1 mL of water is prepared.

-

The sodium nitrite solution is added to the sulphanilic acid solution.

-

This mixture is then added to approximately 0.5 mL of concentrated HCl in an ice-water bath to form the diazonium salt precipitate.

-

-

Coupling Reaction:

-

Historically, the diazonium salt suspension is coupled with an appropriate aniline derivative. A 1937 patent by Du Pont describes a method where p-diazo-benzene sulphonate is coupled with an alkyl-aniline-omega-sodium-sulphonate in a sodium acetate solution.[16]

-

The resulting intermediate is then hydrolyzed to form 4-amino-azo-benzene-4'-sulphonic acid by adding the coupling suspension to a hot solution of a non-oxidizing mineral acid, such as hydrochloric acid, at a temperature of about 95°C to 100°C.[16]

-

-

Product Isolation:

-

The final product precipitates from the acidic solution upon cooling.

-

It is then filtered, washed with water to remove any remaining acid, and dried.[16]

-

Visualizations

The following diagrams illustrate the key chemical pathways and historical relationships involved in the discovery and synthesis of this compound.

Caption: Synthesis pathway of this compound.

Caption: Logical flow from Griess's discovery to the synthesis of specific azo dyes.

Caption: General experimental workflow for the synthesis process.

References

- 1. nbinno.com [nbinno.com]

- 2. Sample of the dye Anisol Red made by Peter Griess | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 3. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Semantic Scholar [semanticscholar.org]

- 4. brookstonbeerbulletin.com [brookstonbeerbulletin.com]

- 5. britannica.com [britannica.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 104-23-4 [chemicalbook.com]

- 10. 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid | C12H11N3O3S | CID 17224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. L11965.22 [thermofisher.com]

- 14. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]

- 15. youtube.com [youtube.com]

- 16. US2139325A - Manufacture of 4-amino-azo-benzene-4'-sulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4'-Aminoazobenzene-4-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4'-Aminoazobenzene-4-sulphonic acid. By examining the thermal behavior of its constituent molecular fragments—sulfanilic acid and 4-aminoazobenzene—and related azo dyes, this document outlines the expected decomposition pathway, thermal transition temperatures, and resulting byproducts.

Introduction

This compound is an organic compound that belongs to the family of azo dyes. Its molecular structure incorporates both an amino-functionalized azobenzene core and a sulfonic acid group. The thermal stability of this compound is a critical parameter for its application in various fields, including as a dye and in potential pharmaceutical applications, as it dictates its processing, storage, and safety limitations. Understanding its decomposition mechanism is essential for predicting its behavior under thermal stress and identifying potential degradation products.

Predicted Thermal Decomposition Profile

The decomposition is anticipated to occur in a multi-stage process. The initial stage likely involves the desulfonation of the sulfonic acid group, followed by the cleavage of the azo bond at higher temperatures.

Table 1: Summary of Predicted Thermal Decomposition Data

| Parameter | Predicted Value/Range for this compound | Basis for Prediction |

| Decomposition Onset (TGA) | ~280 - 300 °C | Based on the decomposition of sulfanilic acid, which begins around 288 °C[1][2][3]. This is expected to be the initial, lower-temperature decomposition event. |

| Major Weight Loss Step 1 | ~288 °C - 350 °C | Corresponds to the loss of the sulfonic acid group as sulfur oxides (SOx) and water[3][4][5]. |

| Major Weight Loss Step 2 | > 350 °C | Corresponds to the cleavage of the azo bond and fragmentation of the aromatic rings, based on the decomposition of 4-aminoazobenzene, which occurs above 350°C[6][7]. This stage would result in the release of nitrogen gas and various aromatic fragments. |

| DSC Events | Endothermic peak ~288 °C, followed by exothermic events | The initial desulfonation is likely an endothermic process. The subsequent cleavage of the azo bond and fragmentation of the molecule are expected to be exothermic. |

| Primary Gaseous Products | SO₂, SO₃, H₂O, N₂, various aromatic amines | Derived from the decomposition of the sulfonic acid group (SOx, H₂O)[3][4][5], the azo group (N₂)[8], and the aromatic backbone (anilines, etc.)[8]. |

Experimental Protocols for Thermal Analysis

To validate the predicted thermal profile, the following standard experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature-dependent mass loss of the compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A 5-10 mg sample of finely ground this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: Ambient to 600 °C.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperatures of maximum weight loss for each stage. The derivative of the TGA curve (DTG) is used to pinpoint the temperatures of the fastest decomposition rates.

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A 2-5 mg sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 400 °C (or up to the final decomposition temperature determined by TGA).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

Visualizing the Process

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

4.2. Proposed Decomposition Pathway

The following diagram illustrates the proposed signaling pathway for the thermal decomposition of this compound.

Conclusion

While direct experimental data for this compound is limited, a comprehensive thermal stability and decomposition profile can be reliably predicted. The decomposition is expected to initiate with the loss of the sulfonic acid group at approximately 288 °C, followed by the cleavage of the azo bond at temperatures exceeding 350 °C. The primary decomposition products are anticipated to be sulfur oxides, water, nitrogen gas, and a mixture of aromatic amines and other fragments. The provided experimental protocols offer a clear path for the empirical validation of this predicted behavior. This guide serves as a foundational resource for researchers and professionals requiring a detailed understanding of the thermal properties of this compound.

References

- 1. chembk.com [chembk.com]

- 2. wf.cm.umk.pl [wf.cm.umk.pl]

- 3. ICSC 0569 - SULFANILIC ACID [inchem.org]

- 4. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Quantum Yield of 4'-Aminoazobenzene-4-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of 4'-Aminoazobenzene-4-sulphonic acid, with a focus on the determination of its fluorescence quantum yield. While this compound is a widely utilized dye intermediate, its intrinsic fluorescence characteristics are not extensively documented in publicly available literature.[1][2] This is characteristic of many azobenzene derivatives, which typically exhibit very low to negligible fluorescence due to the efficient non-radiative decay pathway of E/Z photoisomerization. This guide outlines the theoretical background, detailed experimental protocols for measurement, and data presentation structures necessary for a thorough investigation of this compound's fluorescence quantum yield.

Theoretical Background: Fluorescence of Azobenzenes

Azobenzene and its derivatives are well-known for their photochromic properties, undergoing a reversible isomerization between the thermally stable trans (E) and the metastable cis (Z) forms upon irradiation with light. This isomerization process is an extremely efficient de-excitation pathway, meaning that absorbed photon energy is primarily dissipated through molecular motion rather than being re-emitted as fluorescence. Consequently, most simple azobenzenes are considered non-fluorescent.

However, fluorescence can be induced in azobenzene derivatives by strategically modifying their chemical structure to inhibit the isomerization process.[3] The introduction of bulky substituents or the formation of coordination complexes can impart rigidity to the molecule, which in turn suppresses the conformational changes required for isomerization and opens up radiative decay pathways.[3] For instance, certain boron-substituted azobenzenes have been shown to exhibit intense fluorescence with high quantum yields.[3][4] The presence of an electron-donating amino group at the 4'-position in this compound could potentially influence its photophysical properties.[4] A definitive determination of its fluorescence efficiency, however, necessitates experimental measurement.

Quantitative Data Presentation

As no specific fluorescence quantum yield (Φf) values for this compound are readily available in the literature, the following tables are presented as templates for researchers to populate with their own experimental data. This structured format allows for clear and comparative presentation of results.

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Absorbance at λex | Integrated Fluorescence Intensity | Fluorescence Quantum Yield (Φf) |

| e.g., Ethanol | |||||

| e.g., Water | |||||

| e.g., DMSO | |||||

| e.g., Solid State (Powder) |

Table 2: Reference Standard Properties for Relative Quantum Yield Measurement

| Standard Compound | Solvent | Known Quantum Yield (Φf,R) | Excitation Wavelength (λex, nm) | Absorbance at λex | Integrated Fluorescence Intensity |

| e.g., Quinine Sulfate | 0.1 M H₂SO₄ | 0.54 | |||

| e.g., Fluorescein | 0.1 M NaOH | 0.90 |

Experimental Protocols

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined by either relative or absolute methods.

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

This compound

-

Fluorescence standard (e.g., quinine sulfate, fluorescein)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a monochromatic light source and a photon-counting detector

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the this compound (sample) and the chosen fluorescence standard in the desired solvent.

-

Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Note the absorbance value at the excitation wavelength for each solution.

-

Measure Fluorescence Spectra:

-

Set the spectrofluorometer to the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each of the sample and standard solutions. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

-

Record the spectrum of the pure solvent (blank) under the same conditions.

-

-

Data Analysis:

-

Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensities of the sample and standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φf,S) is calculated using the following equation:

Φf,S = Φf,R × (mS / mR) × (nS² / nR²)

where:

-

Φf,R is the quantum yield of the reference standard.

-

mS and mR are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

-

nS and nR are the refractive indices of the sample and reference solutions (if different solvents are used).

-

-

For solid samples, an integrating sphere is used to collect all emitted and scattered light, allowing for a direct measurement of the quantum yield.[5][6][7][8][9]

Materials and Equipment:

-

This compound (powder form)

-

Spectrofluorometer equipped with an integrating sphere accessory[7]

-

Powder sample holder

Procedure:

-

System Calibration: Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions to correct for the wavelength-dependent response of the detector and sphere coating.[10][11]

-

Measure Incident Light (Reference Scan):

-

Place an empty sample holder or a reference material (e.g., BaSO₄ powder) inside the integrating sphere.

-

Scan through the excitation wavelength range. This measurement captures the spectrum of the excitation lamp (Lₐ).[9]

-

-

Measure Sample:

-

Place the powder sample of this compound in the sample holder and position it inside the integrating sphere.

-

Irradiate the sample with monochromatic light at the desired excitation wavelength.

-

Record the full spectrum, which will include the scattered excitation light (Lₑ) and the fluorescence emission (Eₑ).[9]

-

-

Data Analysis:

-

The quantum yield is calculated by the instrument's software based on the following principle:

Φf = (Number of emitted photons) / (Number of absorbed photons) = Eₑ / (Lₐ - Lₑ)

where:

-

Eₑ is the integrated intensity of the fluorescence emission spectrum.

-

Lₐ is the integrated intensity of the excitation light from the reference scan.

-

Lₑ is the integrated intensity of the scattered excitation light from the sample scan.

-

-

Visualizations

The following diagrams illustrate the logical workflow for determining the fluorescence quantum yield.

Caption: Workflow for Relative Quantum Yield Measurement.

Caption: Workflow for Absolute Quantum Yield Measurement.

References

- 1. CAS 2491-71-6: 4-Aminoazobenzene-4'-sulfonic acid sodium s… [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Intensely fluorescent azobenzenes: synthesis, crystal structures, effects of substituents, and application to fluorescent vital stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]

- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edinst.com [edinst.com]

- 8. Fluorescence Quantum Yield measurement - Jasco Deutschland GmbH [jasco.de]

- 9. horiba.com [horiba.com]

- 10. Video: Absolute Quantum Yield Measurement of Powder Samples [jove.com]

- 11. Absolute quantum yield measurement of powder samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data of 4'-Aminoazobenzene-4-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public toxicological information for 4'-Aminoazobenzene-4-sulphonic acid. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires access to proprietary data, which is not publicly available.

Executive Summary

This compound (CAS No. 104-23-4) is an azo dye intermediate. The publicly available toxicological data for this specific compound is limited. Most information is derived from Safety Data Sheets (SDS) and general knowledge of the toxicology of azo dyes. The primary toxicological concern for azo dyes is their potential for metabolic cleavage of the azo bond to form aromatic amines, some of which are known to be carcinogenic and/or mutagenic. The presence of a sulfonic acid group in this compound is generally considered to reduce its toxicity compared to its non-sulfonated parent compound, 4-aminoazobenzene, by increasing its water solubility and facilitating its excretion. However, a complete toxicological profile with detailed quantitative data from studies on this compound is not available in the public domain.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 104-23-4 | [1] |

| Molecular Formula | C12H11N3O3S | [2] |

| Molecular Weight | 277.3 g/mol | [2] |

| Appearance | Orange to brown powder | [3] |

| Solubility | Soluble in water | [4] |

Toxicological Data

Acute Toxicity

The compound is classified as "Acute toxicity - Category 4, Oral" with the hazard statement "H302 Harmful if swallowed"[1][5]. No specific oral LD50 value for this compound has been identified.

Data on Related Compounds:

| Compound | CAS No. | Species | Route | LD50 | Reference |

| 4-Aminoazobenzene | 60-09-3 | Rat | Oral | 1450 mg/kg | |

| C.I. Acid Yellow 9 | 101-50-8 | Rat | Intraperitoneal | 2000 mg/kg | [6] |

Skin and Eye Irritation

The sodium salt of this compound (CAS No. 2491-71-6) is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2)[7]. It may also cause respiratory irritation[7].

Carcinogenicity, Mutagenicity, and Genotoxicity

There is no specific data available for the carcinogenicity, mutagenicity, or genotoxicity of this compound in the public domain. However, the toxicology of azo dyes is closely linked to their metabolism.

General Information on Azo Dyes:

-

Azo dyes themselves are not always carcinogenic, but their metabolic products, aromatic amines, can be[8].

-

The reductive cleavage of the azo bond, often by intestinal microflora, can release these aromatic amines[8].

-

The parent compound, 4-aminoazobenzene, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[9].

-

Sulfonation of azo dyes generally decreases their toxicity by increasing their water solubility and promoting their excretion, which can reduce the absorption of the dye and its metabolites[10]. It has been demonstrated that sulfonated aromatic aminosulphonic acids generally have no or very low genotoxic potential[11].

Metabolism

The metabolism of azo dyes is a critical factor in their toxicological assessment. The primary metabolic pathway is the reductive cleavage of the azo linkage (-N=N-).

Figure 1: General metabolic pathway of azo dyes.

For this compound, reductive cleavage would be expected to yield sulfanilic acid and p-phenylenediamine. While sulfanilic acid is considered to have low toxicity, p-phenylenediamine is a known sensitizer and has other health concerns.

Experimental Protocols

No detailed experimental protocols for toxicological studies on this compound are available in the public literature. Toxicological testing of chemicals is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Figure 2: A hypothetical workflow for toxicological assessment based on OECD guidelines.

Conclusion

The available data on the toxicology of this compound is insufficient for a comprehensive risk assessment. While it is classified as harmful if swallowed and is an irritant, crucial data on chronic toxicity, carcinogenicity, and genotoxicity are lacking. Based on the general understanding of azo dyes, the primary concern would be its metabolic conversion to aromatic amines. The presence of the sulfonic acid group likely mitigates some of the toxicity associated with the parent compound, 4-aminoazobenzene. Further studies following established international guidelines are necessary to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should handle this compound with appropriate caution, considering the data gaps and the potential hazards associated with the azo dye class of chemicals.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 104-23-4 [chemicalbook.com]

- 3. p-Aminoazobenzene-p'-sulfonic acid | C6H5N3O3S | CID 129722340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. C.I. Acid Yellow 9 - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Sodium 4'-aminoazobenzene-4-sulphonate | C12H10N3NaO3S | CID 23691997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 11. ec.europa.eu [ec.europa.eu]

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 4'-Aminoazobenzene-4-sulphonic Acid

Introduction

4'-Aminoazobenzene-4-sulphonic acid is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings and are the most widely used class of dyes in various industries, including textiles, printing, food, and cosmetics.[2] The synthesis of azo dyes from this compound is a versatile process that allows for the creation of a broad spectrum of colors, primarily in the yellow, orange, and red ranges.[2] The resulting dyes are valued for their high color intensity, good fastness properties, and cost-effectiveness.[1]

The synthetic process is a classic example of electrophilic aromatic substitution and involves two main stages: the diazotization of the primary aromatic amine (this compound) and the subsequent azo coupling of the resulting diazonium salt with a suitable coupling component. The sulphonic acid group in the parent molecule imparts water solubility to the final dye, which is a crucial property for many dyeing applications.[3]

Principle of the Reaction

The synthesis of azo dyes from this compound follows a two-step reaction pathway:

-

Diazotization: The primary amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C).[3][4] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[3][4]

-

Azo Coupling: The freshly prepared diazonium salt, which acts as an electrophile, is then reacted with a nucleophilic coupling component.[3] Common coupling components are electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[3] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo dye.

The general reaction scheme can be visualized as follows:

Caption: General reaction scheme for azo dye synthesis.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt from this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

Procedure:

-

In a beaker, create a suspension of this compound in distilled water.

-

Carefully add concentrated hydrochloric acid to the suspension while stirring.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for 15-30 minutes at 0-5 °C to ensure the diazotization is complete.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

The resulting diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., β-Naphthol)

This protocol details the coupling of the prepared diazonium salt with β-naphthol to form a brightly colored azo dye.

Materials:

-

Diazonium salt solution from Protocol 1

-

β-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 5-10 °C in an ice bath with continuous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold β-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

-

The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Caption: Experimental workflow for azo dye synthesis.

Data Presentation

Table 1: Quantitative Data for a Typical Azo Dye Synthesis

| Parameter | Value | Unit | Notes |

| Molar Ratio (Amine:Nitrite:Coupling Component) | 1 : 1.05 : 1 | - | A slight excess of sodium nitrite is used. |

| Diazotization Temperature | 0 - 5 | °C | Critical to prevent diazonium salt decomposition.[3][4] |

| Coupling Temperature | 5 - 10 | °C | Maintained to control the reaction rate. |

| Coupling pH | 8 - 10 | - | For coupling with phenols, an alkaline pH is required. |

| Expected Practical Yield | 80 - 90 | % | Dependent on the specific coupling component and experimental conditions. |

| Purity (by titration) | > 95 | % | Can be determined by standard analytical methods. |

Table 2: Spectroscopic Data for a Representative Azo Dye (this compound coupled with β-Naphthol)

| Spectroscopic Technique | Characteristic Data |

| UV-Visible (λmax in water) | ~480-520 nm (Orange-Red) |

| FT-IR (KBr pellet, cm⁻¹) | ~3400 (O-H stretch), ~1500 (N=N stretch), ~1180 & ~1040 (S=O stretch of SO₃H) |

Applications

Azo dyes derived from this compound have a wide range of applications:

-

Textile Industry: Used for dyeing natural and synthetic fibers such as cotton, wool, silk, and nylon.[3]

-

Inks and Pigments: Employed in the formulation of printing inks and pigments for paints.[1]

-

Leather and Paper Coloring: Utilized for coloring leather goods and paper products.

-

Biological Stains: Some azo dyes find use as biological stains in microscopy.

-

Research and Development: The versatile chemistry of these dyes makes them valuable in the development of new materials and functional dyes.[1]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Aromatic amines and their derivatives can be toxic and should be handled with care.

-

Diazonium salts are unstable and potentially explosive when dry; they should always be kept in solution and at low temperatures.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 4'-Aminoazobenzene-4-sulphonic acid as a pH Indicator

Introduction

4'-Aminoazobenzene-4-sulphonic acid is an azo dye that possesses properties suggesting its potential use as a pH indicator. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) chromophore, and their color is often pH-dependent due to the protonation or deprotonation of functional groups attached to the aromatic rings. In the case of this compound, the key functional group responsible for its indicator properties is the amino (-NH₂) group. The protonation of this group in acidic conditions leads to a change in the electronic structure of the molecule, resulting in a visible color change.